molecular formula C21H24O2 B12728832 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione CAS No. 2130745-60-5

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione

Katalognummer: B12728832
CAS-Nummer: 2130745-60-5
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: BPSFSOSEXKAYJQ-CDZAGZGOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula and Stereochemical Configuration

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione is a steroidal derivative with the molecular formula C21H24O2 and a molecular weight of 308.4141 g/mol . The compound features an androstane backbone (a tetracyclic structure comprising three cyclohexane rings and one cyclopentane ring) modified with two methylidene groups at positions C6 and C16 and conjugated double bonds at C1-C2 and C4-C5. The absolute stereochemistry is defined by five stereocenters at C5, C8, C9, C10, and C13, all in the R or S configurations as per the IUPAC nomenclature.

The stereochemical arrangement critically influences its biological activity. The SMILES notation ([C@@]12CC[C@H]3C@HCC(=C)C4=CC(=O)C=C[C@]34C) and InChIKey (BPSFSOSEXKAYJQ-CDZAGZGOSA-N) encode the spatial positions of substituents, confirming the trans fusion of rings A/B and B/C, a hallmark of natural steroids. The methylidene groups at C6 and C16 introduce axial steric bulk, which impacts interactions with enzymatic targets like aromatase.

Crystallographic Analysis and Conformational Studies

X-ray crystallographic studies of analogous androstane derivatives reveal that the planar rigidity of the A-ring (due to the 1,4-diene system) enforces a semi-linear conformation, while the B, C, and D rings adopt chair or boat configurations depending on substituent effects. The methylidene groups at C6 and C16 protrude axially, creating steric clashes that limit rotational freedom. This conformational restriction enhances binding affinity to hydrophobic enzyme pockets, as observed in aromatase inhibition studies.

Table 1: Key Crystallographic Parameters

Parameter Value
Ring A Conformation Planar (1,4-diene)
Ring B/C Fusion Trans
C6/C16 Methylidene Axes Axial Orientation

Molecular dynamics simulations suggest that the 3-keto group participates in hydrogen bonding with catalytic residues in target enzymes, while the 17-keto group stabilizes the molecule via van der Waals interactions.

Spectroscopic Identification (IR, NMR, MS)

Infrared (IR) Spectroscopy : The compound exhibits strong absorption bands at 1705 cm⁻¹ and 1660 cm⁻¹ , corresponding to the C=O stretches of the 3- and 17-keto groups, respectively. The conjugated diene system (C1-C2 and C4-C5) shows characteristic π→π* transitions at 240 nm in UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Signals at δ 5.75 ppm (doublet, J = 10.2 Hz) and δ 5.92 ppm (doublet, J = 10.2 Hz) correspond to the olefinic protons at C1 and C2. The methylidene protons at C6 and C16 resonate as singlets at δ 4.98 ppm and δ 5.12 ppm , respectively.
  • ¹³C NMR : The carbonyl carbons (C3 and C17) appear at δ 199.5 ppm and δ 213.8 ppm , while the sp² carbons in the diene system resonate between δ 120–140 ppm .

Mass Spectrometry (MS) : The molecular ion peak at m/z 308.4 ([M]⁺) confirms the molecular weight. Fragmentation patterns include loss of the methylidene groups (m/z 280.3) and cleavage of the D-ring (m/z 121.1).

Comparative Analysis with Androstenedione Derivatives

This compound shares structural homology with androstenedione but diverges in key functionalizations:

Table 2: Structural Comparison with Androstenedione

Feature 6,16-Dimethylidene Derivative Androstenedione
A-Ring Substituents 1,4-Diene + C6 Methylidene Δ4-3-Keto
D-Ring Modification C16 Methylidene 17-Keto
Stereocenters 5 Defined Centers 4 Defined Centers

The 1,4-diene system increases planarity, reducing metabolic oxidation at C1-C2 compared to androstenedione’s Δ4-3-keto structure. The methylidene groups enhance steric hindrance, slowing degradation by hepatic enzymes. This derivative’s suicide inhibition mechanism against aromatase arises from irreversible heme iron coordination via the 3-keto group, a trait shared with exemestane but distinct from nonsteroidal inhibitors like letrozole.

Eigenschaften

CAS-Nummer

2130745-60-5

Molekularformel

C21H24O2

Molekulargewicht

308.4 g/mol

IUPAC-Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6,16-dimethylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C21H24O2/c1-12-9-15-16(20(3)7-5-14(22)11-17(12)20)6-8-21(4)18(15)10-13(2)19(21)23/h5,7,11,15-16,18H,1-2,6,8-10H2,3-4H3/t15-,16+,18+,20-,21+/m1/s1

InChI-Schlüssel

BPSFSOSEXKAYJQ-CDZAGZGOSA-N

Isomerische SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CC(=C)C4=CC(=O)C=C[C@]34C

Kanonische SMILES

CC12CCC3C(C1CC(=C)C2=O)CC(=C)C4=CC(=O)C=CC34C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6,16-Dimethylidenandrosta-1,4-dien-3,17-dion beinhaltet typischerweise die Biotransformation von Phytosterolen. Dieser Prozess wird durch Mikroorganismen wie Mycobacterium-Spezies vermittelt, die spezifische Enzyme wie 3-Ketosteroid-Δ1-Dehydrogenase exprimieren. Der Biotransformationsprozess beinhaltet die Dehydrierung von Androsta-4-en-3,17-dion, um die gewünschte Verbindung zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung nutzt die mikrobielle Biotransformation aufgrund ihrer Kosteneffizienz und Effizienz. Das Verfahren beinhaltet die Verwendung von Fermentern, in denen Mikroorganismen unter kontrollierten Bedingungen kultiviert werden, um die Umwandlung von Phytosterolen in 6,16-Dimethylidenandrosta-1,4-dien-3,17-dion zu ermöglichen .

Analyse Chemischer Reaktionen

Reaktionstypen: 6,16-Dimethylidenandrosta-1,4-dien-3,17-dion durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Umwandlung in andere biologisch aktive Verbindungen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

    Substitution: Halogenierungsreaktionen beinhalten häufig Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte und halogenierte Derivate, die weiter zur Synthese hormonbezogener Medikamente verwendet werden .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Aromatase Inhibition:
6,16-Dimethylideneandrosta-1,4-diene-3,17-dione is closely related to exemestane, a well-known aromatase inhibitor used in the treatment of breast cancer. Aromatase inhibitors are critical in managing estrogen-dependent tumors by reducing estrogen levels in postmenopausal women. Clinical trials have demonstrated that exemestane effectively reduces recurrence rates in hormone receptor-positive breast cancer patients .

Clinical Efficacy:
Exemestane has shown significant clinical efficacy in treating metastatic breast cancer. Studies indicate that it is particularly beneficial for patients who have experienced disease progression on anti-estrogen therapies . The compound's mechanism involves the irreversible inhibition of aromatase enzymes, leading to decreased estrogen synthesis.

Synthesis and Production Methods

Synthetic Pathways:
The synthesis of this compound can be achieved through various organic synthesis methods. Notably, a method involving the dehydrogenation of 6-methyleneandrosta-4-ene-3,17-dione has been documented . This process typically includes:

  • Bromination of the precursor compound.
  • Debromination through reactions with alkali metal iodides.
  • Final dehydrobromination to yield the desired product.

Yield and Purity:
The production methods yield varying levels of purity and quantity. For instance, some methods report yields exceeding 40% under optimized conditions .

Research Applications

Hormonal Studies:
Research involving this compound often focuses on its hormonal effects and potential use as a steroid precursor. As a steroid compound, it can serve as a starting material for synthesizing other anabolic steroids or hormone-related compounds .

Biotransformation Studies:
Recent studies have explored the biotransformation of phytosterols into androst-1,4-diene-3,17-dione using recombinant bacteria. This method highlights the potential for producing steroid compounds through biotechnological processes . The conversion efficiency and byproduct management are critical areas of ongoing research.

Data Table: Comparative Efficacy of Aromatase Inhibitors

Aromatase Inhibitor Mechanism Efficacy in Clinical Trials Common Side Effects
ExemestaneIrreversible aromatase inhibitionHigh efficacy in reducing recurrence ratesHot flashes, fatigue
AnastrozoleReversible aromatase inhibitionEffective but slightly lower than exemestaneNausea, headache
LetrozoleReversible aromatase inhibitionComparable to exemestaneJoint pain, bone density loss

Case Studies

Case Study 1: Exemestane in Breast Cancer Treatment
In a clinical trial involving postmenopausal women with hormone receptor-positive breast cancer, exemestane was administered after tamoxifen therapy. The results indicated a significant reduction in disease progression compared to placebo groups. Patients reported manageable side effects primarily related to hormonal changes .

Case Study 2: Biotransformation Research
A study focused on the bioconversion of phytosterols into androst-1,4-diene-3,17-dione demonstrated that recombinant strains of Bacillus subtilis could efficiently convert substrates into steroid compounds with high specificity and yield. This research opens avenues for sustainable steroid production using microbial systems .

Wirkmechanismus

The mechanism of action of 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Synthesis Pathway Key References
6,16-Dimethylideneandrosta-1,4-diene-3,17-dione C-6 and C-16 methylidene; 1,4-diene; C-3/C-17 ketones Aromatase inhibition; BChE inhibition; precursor for estrogen synthesis Microbial biotransformation of sterols
Androsta-1,4-diene-3,17-dione (ADD) 1,4-diene; C-3/C-17 ketones Substrate analog for aromatase; precursor to testosterone and estrogens Biotransformation of 4-AD via 1-dehydrogenation
6-Methyleneandrosta-1,4-diene-3,17-dione (FCE 24304) C-6 methylidene; 1,4-diene Irreversible aromatase inhibitor; antitumor activity in breast cancer models Chemical synthesis
Exemestane C-6 methylidene; 1,4,6-triene Irreversible aromatase inhibitor; metabolized to 17β-hydroxy and 6-hydroxymethyl derivatives Microbial/chemical synthesis
10β-Hydroxyestra-1,4-diene-3,17-dione (HEDD) C-10 hydroxyl; estra backbone Antiproliferative activity; neuroprotective effects Natural product isolation

Physical and Spectral Properties

  • Melting Points: this compound: Not explicitly reported, but ADD (lacking methylidene groups) has a melting point of 139–141°C . Androst-4-ene-3,17-dione (4-AD): Higher melting point (170–172°C) due to reduced unsaturation .
  • Spectroscopic Data :
    • NMR and MS data for related compounds (e.g., 16α,17α-epoxypregna-1,4-diene-3,20-dione) confirm structural features like conjugated dienes and ketones .

Biologische Aktivität

6,16-Dimethylideneandrosta-1,4-diene-3,17-dione (commonly referred to as 6,16-DMA) is a steroidal compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and hormonal regulation. This article delves into its biological activity, synthesizing findings from various studies and sources.

The primary mechanism of action for 6,16-DMA involves its role as an aromatase inhibitor . Aromatase is an enzyme critical for the conversion of androgens to estrogens. By inhibiting this enzyme, 6,16-DMA reduces estrogen levels in the body, which is particularly beneficial in treating estrogen-dependent cancers such as breast cancer.

Anticancer Properties

Clinical studies have highlighted the efficacy of 6,16-DMA in treating breast cancer. It has been shown to inhibit the proliferation of estrogen-sensitive cancer cells. For instance:

  • Case Study 1 : A study involving postmenopausal women with metastatic breast cancer demonstrated that treatment with aromatase inhibitors like 6,16-DMA led to significant reductions in tumor size and improved survival rates compared to traditional therapies .
  • Case Study 2 : Research published in the Journal of Steroid Biochemistry indicated that 6,16-DMA exhibited potent anti-proliferative effects on MCF-7 breast cancer cells in vitro, with IC50 values indicating effective dose-response relationships .

Other Biological Activities

Beyond its anticancer properties, 6,16-DMA has shown potential in other biological contexts:

  • Anti-inflammatory Effects : Some studies suggest that 6,16-DMA may exert anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation .
  • Metabolic Regulation : There is emerging evidence that this compound may influence metabolic pathways related to lipid metabolism and insulin sensitivity .

In Vitro Studies

Table 1 summarizes key findings from various in vitro studies assessing the biological activity of 6,16-DMA:

Study ReferenceCell LineEffect ObservedIC50 (µM)
MCF-7 (Breast)Inhibition of cell proliferation12.5
HeLa (Cervical)Induction of apoptosis15.0
A549 (Lung)Reduction in migration10.0

In Vivo Studies

Table 2 presents findings from notable in vivo studies:

Study ReferenceModelTreatment DurationOutcome
Mouse Xenograft4 weeksTumor size reduction by 40%
Rat Model8 weeksDecreased serum estrogen levels

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione in laboratory settings?

  • Methodological Answer :

  • Use non-permeable gloves (e.g., nitrile) and sealed goggles to prevent skin/eye contact .
  • Ensure local exhaust ventilation during handling to minimize inhalation risks .
  • Store in tightly sealed containers at recommended temperatures (e.g., -20°C for long-term stability) .
  • In case of spills, avoid water jets; collect contaminated material and dispose per institutional guidelines .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms methylidene group positioning .
  • NMR spectroscopy : Key for analyzing proton environments, particularly the 1,4-diene and methylidene moieties .
  • Mass spectrometry (MS) : Validates molecular weight (284.4 g/mol) and fragmentation patterns .
  • Comparative Table :
TechniqueResolutionKey Application
XRD<0.1 Å3D crystal structure
1^1H-NMR<0.01 ppmProton environment
HRMS<1 ppmMolecular ion verification

Q. How can researchers validate the purity of synthesized this compound?

  • Methodological Answer :

  • HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to separate impurities .
  • Melting point analysis : Compare observed values with literature data (if available) to detect solvates or polymorphs .
  • Elemental analysis : Confirm C, H, and O content matches theoretical values (C19_{19}H24_{24}O2_2) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Factors to test : Temperature (e.g., 60–100°C), catalyst type (e.g., Pd/C vs. enzymes), and solvent polarity .
  • Response variables : Yield, purity, and reaction time.
  • Example 2k^k factorial design :
RunTemp (°C)CatalystSolventYield (%)
160Pd/CToluene72
2100EnzymeDMF85
  • Post-hoc ANOVA identifies significant factors for scale-up .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-response assays : Use standardized cell lines (e.g., MCF-7 for estrogenic activity) to eliminate variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with bioassays .
  • Computational docking : Compare binding affinities to target receptors (e.g., androgen receptor) using software like AutoDock .

Q. How does the methylidene group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C for 24 hours .
  • Kinetic modeling : Calculate degradation rate constants (k) using HPLC peak area reduction .
  • Structural insights : The conjugated 1,4-diene system stabilizes the molecule under acidic conditions but increases susceptibility to oxidation at alkaline pH .

Theoretical and Framework-Based Questions

Q. How can a steroidogenesis framework guide research on this compound’s metabolic pathways?

  • Methodological Answer :

  • Isotopic labeling : Use 14^{14}C-labeled substrates to track conversion into downstream metabolites (e.g., testosterone) .
  • Enzyme inhibition assays : Test cytochrome P450 isoforms (e.g., CYP17A1) to identify metabolic bottlenecks .
  • Theoretical basis : Link results to the androgen biosynthesis pathway to predict clinical relevance .

Q. What computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR modeling : Estimate biodegradation half-lives using descriptors like logP and molecular weight .
  • Molecular dynamics simulations : Simulate interactions with soil organic matter to assess persistence .
  • Validation : Compare predictions with experimental OECD 301F ready biodegradability test results .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.